molecular formula C19H17ClN2O2S B2591406 ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1226439-81-1

ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2591406
CAS No.: 1226439-81-1
M. Wt: 372.87
InChI Key: NLGCXQRKQVJTOX-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a substituted imidazole derivative characterized by a 1,5-diaryl imidazole core with a thioether-linked ethyl acetate moiety at the 2-position. This compound’s sulfur-containing thioacetate group distinguishes it from other imidazole derivatives, offering unique electronic and steric properties that may influence reactivity, solubility, and target binding .

Properties

IUPAC Name

ethyl 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-6-4-3-5-7-14)22(19)16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGCXQRKQVJTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.

    Substitution Reactions: The 4-chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors.

    Thioacetate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.

    Solvents: Selection of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thioethers using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ethyl thioacetate moiety with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thioethers: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Differences Biological Activity/Findings Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Methyl at 2-position; ethyl acetate at 4-position Lack of thioether linkage Strong sirtuin inhibition in NSCLC cells [1]
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate Nitro and dimethyl groups at 1,2-positions; hydroxypropanoate at 3-position Nitro group enhances electrophilicity Synthetic focus; no reported bioactivity [4]
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Triphenyl substitution; no sulfur or ester groups Increased hydrophobicity Structural analog; activity unspecified [6]
Compound C2 () Benzothiophene and dimethylamino benzylidene groups Extended aromatic system Synthetic focus; potential redox activity [8]
Key Observations:

Thioether vs. Ester Linkages : The thioacetate group in the target compound introduces a sulfur atom, which may enhance hydrogen-bonding capacity and metabolic stability compared to the ester-linked analogs like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate .

Substituent Position : The 2-position thioacetate group in the target compound contrasts with the 4-position acetate in ’s analog. This positional difference likely alters docking interactions, as evidenced by the latter’s superior glide scores (-9.2 kcal/mol) in sirtuin inhibition assays .

Biological Activity

Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a complex synthetic organic compound characterized by its unique structure, which includes an imidazole ring and a thioether linkage. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3OSC_{20}H_{18}ClN_3OS, with a molecular weight of approximately 426.94 g/mol. The compound features:

  • Imidazole Ring : Known for its role in various biological processes.
  • Thioether Linkage : Enhances the compound's reactivity and potential biological interactions.
  • Chlorophenyl and Phenyl Groups : These groups may improve binding affinity to biological targets through hydrophobic interactions.

The mechanism of action for this compound typically involves interactions with specific enzymes or receptors. Compounds containing imidazole and thiazole rings are known to modulate enzyme activity, potentially acting as inhibitors or activators depending on the target. The presence of the chlorophenyl and phenyl groups enhances these interactions due to their hydrophobic nature, which can increase binding affinity to target proteins.

Anticancer Activity

Research has indicated that compounds with imidazole structures often exhibit significant anticancer properties. For instance, studies have shown that thiazole-bearing molecules can induce cytotoxicity in various cancer cell lines. This compound may similarly demonstrate anticancer activity through mechanisms such as:

  • Induction of Apoptosis : By interacting with apoptotic pathways and promoting cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.

In vitro studies have reported IC50 values for related compounds in the range of 10–30 µM against human glioblastoma and melanoma cell lines, suggesting a promising therapeutic profile .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. The thiazole and imidazole moieties are often associated with antimicrobial effects. Similar compounds have demonstrated efficacy comparable to standard antibiotics like norfloxacin in laboratory settings. This compound may inhibit bacterial growth through:

  • Disruption of Cell Wall Synthesis : Targeting key enzymes involved in bacterial cell wall formation.
  • Interference with Protein Synthesis : Binding to ribosomal subunits and inhibiting translation.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various imidazole derivatives, including those similar to this compound. The results indicated that compounds with similar structures significantly inhibited tumor growth in xenograft models, demonstrating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were tested for their antimicrobial properties against several bacterial strains. This compound was included in the screening, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

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